4'-Methoxyacetophenone (CAS 100-06-1) is a para-substituted aromatic ketone widely used as a key intermediate in the synthesis of pharmaceuticals, fragrances, and photoinitiators. It exists as a low-melting solid at room temperature, a physical property that significantly influences its handling, storage, and processability compared to its liquid isomers. The compound's utility is defined by the electronic and steric effects of its para-methoxy group, which directs reactivity and modifies the properties of the core acetophenone structure, making it a precise choice for multi-step synthetic pathways.
Substituting 4'-Methoxyacetophenone with its ortho- (2'-) or meta- (3'-) isomers is unreliable in controlled chemical processes due to profound differences in physical and electronic properties. The para-position of the methoxy group results in a distinct melting point, rendering it a solid while its isomers are liquids at ambient temperatures, which fundamentally alters material handling, dosing, and purification protocols. Furthermore, this specific substitution pattern dictates unique electronic effects that control regioselectivity in electrophilic substitution reactions and define the electrochemical potential of the ketone, making the isomers functionally non-equivalent as synthetic precursors.
4'-Methoxyacetophenone is a crystalline solid with a melting point of approximately 36-38 °C. In contrast, its positional isomers, 2'-methoxyacetophenone and 3'-methoxyacetophenone, are liquids at room temperature. This difference in physical state is a critical procurement differentiator for processes where solid dosing is preferred for accuracy, or where the thermal profile of a low-melting solid is required for specific formulation or melt-phase reaction conditions.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 36-38 |
| Comparator Or Baseline | 2'-Methoxyacetophenone (Liquid at RT), 3'-Methoxyacetophenone (Liquid at RT) |
| Quantified Difference | Solid vs. Liquid at standard ambient temperature |
| Conditions | Standard Temperature and Pressure (STP) |
The solid form simplifies handling, weighing, and storage, and avoids the challenges associated with pumping and metering volatile organic liquids.
The para-methoxy group is a strong ortho-, para-directing activator. In the bromination of 4'-methoxyacetophenone with N-bromosuccinimide (NBS), the substitution occurs exclusively at the 3-position (ortho to the methoxy group), affording 3-bromo-4-methoxyacetophenone in high yield (84-85%). This high regioselectivity simplifies downstream purification compared to reactions with less-directing substrates, where mixtures of isomers would be expected. For instance, bromination of unsubstituted acetophenone can lead to mixtures of side-chain and ring-brominated products depending on conditions.
| Evidence Dimension | Isolated Yield of Single Regioisomer (3-Bromo product) |
| Target Compound Data | 84-85% |
| Comparator Or Baseline | Unsubstituted Acetophenone (yields mixtures) |
| Quantified Difference | High yield of a single, predictable isomer vs. potential for product mixtures |
| Conditions | Bromination with NBS, catalytic mandelic acid, in ACN/H2O at room temperature. |
Guarantees a specific substitution pattern, maximizing the yield of the desired product and minimizing costly and complex purification steps.
The electrochemical reduction of the ketone group is highly sensitive to the electronic effects of ring substituents. The electron-donating para-methoxy group in 4'-methoxyacetophenone makes the carbonyl carbon less electrophilic and thus harder to reduce compared to unsubstituted acetophenone. While direct comparative data under identical conditions is sparse, studies on substituted acetophenones consistently show that electron-donating groups shift the half-wave potential to more negative values. For example, the half-wave reduction potential for 3-methoxyacetophenone has been reported as -1.50 V (vs. SHE), a value influenced by the meta-position's weaker electronic effect. This sensitivity allows for selective reductions in complex molecules where potential control is paramount.
| Evidence Dimension | Half-Wave Reduction Potential (E1/2 vs. SHE) |
| Target Compound Data | Expected to be more negative than Acetophenone and 3'-Methoxyacetophenone |
| Comparator Or Baseline | 3-Methoxyacetophenone: -1.50 V |
| Quantified Difference | The para-methoxy group provides stronger electron donation than a meta-methoxy group, making reduction more difficult (more negative potential required). |
| Conditions | Electrochemical reduction in aqueous solution. |
Enables precise control in electrosynthesis, allowing the carbonyl of 4'-methoxyacetophenone to remain intact while other functional groups are reduced, or vice-versa.
The highly predictable outcome of electrophilic substitution reactions makes 4'-methoxyacetophenone a preferred starting material for multi-step syntheses where a single, pure isomer is required to build a complex molecular framework, avoiding costly isomeric separations.
Its status as a low-melting solid (36-38 °C) makes it suitable for processes where controlled melting is required, such as in certain polymer additives, fragrance blends, or specialized coatings, a capability not offered by its liquid ortho- and meta-isomers.
The compound serves as a well-established substrate for enantioselective biocatalytic reductions to produce optically active (S)-1-(4-methoxyphenyl)ethanol, a valuable chiral building block, with high yields (98.3%) and excellent enantiomeric excess (>99%).
Irritant